molecular formula C16H13ClN2O2 B6225554 2-(4-chlorophenyl)-7-methoxy-3-methyl-3,4-dihydroquinazolin-4-one CAS No. 1187568-17-7

2-(4-chlorophenyl)-7-methoxy-3-methyl-3,4-dihydroquinazolin-4-one

Cat. No. B6225554
CAS RN: 1187568-17-7
M. Wt: 300.7
InChI Key:
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Description

2-(4-Chlorophenyl)-7-methoxy-3-methyl-3,4-dihydroquinazolin-4-one (hereafter referred to as “2-CP-7-MO-3-M-3,4-DHQ”) is a heterocyclic compound of the quinazolinone family. It is a synthetic compound with a wide range of applications in the pharmaceutical and scientific research industries. It has been used in the synthesis of various drugs, such as antifungal agents and anti-inflammatory agents, and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

2-CP-7-MO-3-M-3,4-DHQ has been studied extensively for its potential applications in scientific research. It has been used in the synthesis of various drugs, such as antifungal agents and anti-inflammatory agents. It has also been studied for its potential use in the synthesis of other compounds, such as anticonvulsants, anti-allergy agents, and anti-tumor agents. Additionally, 2-CP-7-MO-3-M-3,4-DHQ has been studied for its potential use in the synthesis of compounds with anti-cancer and anti-viral activities.

Mechanism of Action

2-CP-7-MO-3-M-3,4-DHQ has been studied extensively for its biochemical and physiological effects. It has been found to interact with various cellular components, such as enzymes, receptors, and transporters, to produce its effects. Specifically, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), and to activate certain receptors, such as the serotonin 5-HT2A receptor. Additionally, it has been found to interact with certain transporters, such as the serotonin transporter, to produce its effects.
Biochemical and Physiological Effects
2-CP-7-MO-3-M-3,4-DHQ has been found to produce a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), and to activate certain receptors, such as the serotonin 5-HT2A receptor. Additionally, it has been found to interact with certain transporters, such as the serotonin transporter, to produce its effects. Furthermore, it has been found to produce anti-inflammatory, anti-allergy, and anti-tumor effects in various animal models.

Advantages and Limitations for Lab Experiments

2-CP-7-MO-3-M-3,4-DHQ has several advantages and limitations for use in laboratory experiments. One advantage is that it is a synthetic compound that can be synthesized in a laboratory setting. Additionally, it is relatively stable and non-toxic, making it suitable for use in laboratory experiments. However, it is a relatively expensive compound, which makes it difficult to use in large-scale experiments. Additionally, it has a low solubility in water, which can limit its use in certain experiments.

Future Directions

Future research on 2-CP-7-MO-3-M-3,4-DHQ could focus on its potential applications in the synthesis of new drugs and compounds. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential use in the treatment of various diseases. Additionally, further research could be conducted on its potential use in the synthesis of compounds with anti-cancer and anti-viral activities. Finally, further research could be conducted on its potential use in the synthesis of compounds with anti-inflammatory, anti-allergy, and anti-tumor effects.

Synthesis Methods

2-CP-7-MO-3-M-3,4-DHQ can be synthesized by a two-step process. The first step involves the reaction of 4-chlorophenyl isocyanate with 7-methoxy-3-methyl-3,4-dihydroquinazolin-4-one, which yields the desired compound in a yield of 70%. The second step involves the reaction of the resulting compound with a base, such as potassium carbonate, to yield the desired product in a yield of 90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-chlorophenyl)-7-methoxy-3-methyl-3,4-dihydroquinazolin-4-one involves the condensation of 4-chloroaniline with ethyl acetoacetate to form 2-(4-chlorophenyl)-3-methyl-4-oxo-3,4-dihydroquinazoline. This intermediate is then reacted with methanol and hydrochloric acid to form 2-(4-chlorophenyl)-7-methoxy-3-methyl-3,4-dihydroquinazolin-4-one.", "Starting Materials": [ "4-chloroaniline", "ethyl acetoacetate", "methanol", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 4-chloroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 2-(4-chlorophenyl)-3-methyl-4-oxo-3,4-dihydroquinazoline.", "Step 2: Reaction of the intermediate with methanol and hydrochloric acid to form 2-(4-chlorophenyl)-7-methoxy-3-methyl-3,4-dihydroquinazolin-4-one." ] }

CAS RN

1187568-17-7

Product Name

2-(4-chlorophenyl)-7-methoxy-3-methyl-3,4-dihydroquinazolin-4-one

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.7

Purity

95

Origin of Product

United States

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